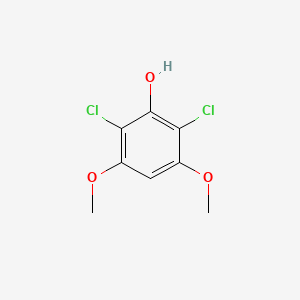
Phenol,2,6-dichloro-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-dichloro-3,5-dimethoxy- is an organic compound with the molecular formula C8H8Cl2O3. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atoms at positions 3 and 5 are replaced by methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dichloro-3,5-dimethoxy- typically involves the chlorination of 3,5-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective chlorination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dichloro-3,5-dimethoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dichloro-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: The chlorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated phenols. Substitution reactions can lead to the formation of various substituted phenols .
Scientific Research Applications
Phenol, 2,6-dichloro-3,5-dimethoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 2,6-dichloro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound can also generate reactive intermediates that interact with cellular components, contributing to its overall activity .
Comparison with Similar Compounds
Phenol, 2,6-dichloro-3,5-dimethoxy- can be compared with other similar compounds, such as:
Phenol, 2,6-dimethoxy-: Lacks the chlorine atoms, leading to different chemical and biological properties.
Phenol, 2,6-dichloro-: Lacks the methoxy groups, resulting in different reactivity and applications.
3,5-Dimethoxyphenol:
The unique combination of chlorine and methoxy groups in Phenol, 2,6-dichloro-3,5-dimethoxy- gives it distinct properties that make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8Cl2O3 |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2,6-dichloro-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H8Cl2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3 |
InChI Key |
GXBRSWFNHPXMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















